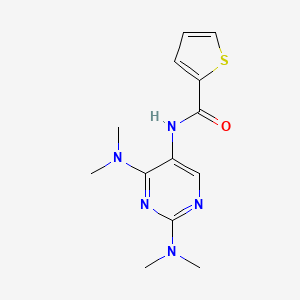

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide

Description

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide is a pyrimidine derivative featuring a thiophene-2-carboxamide moiety attached to a pyrimidine ring substituted with two dimethylamino groups at positions 2 and 4. Pyrimidine derivatives are widely explored in medicinal chemistry due to their structural resemblance to nucleic acid bases, enabling interactions with biological targets such as kinases and receptors .

Properties

IUPAC Name |

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-17(2)11-9(8-14-13(16-11)18(3)4)15-12(19)10-6-5-7-20-10/h5-8H,1-4H3,(H,15,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBCJGEJZZUALBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=NC=C1NC(=O)C2=CC=CS2)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions

Pyrimidine Core Formation: The pyrimidine ring can be synthesized through a condensation reaction involving a β-dicarbonyl compound and a formamide derivative under acidic conditions.

Dimethylamino Substitution:

Thiophene Ring Attachment: The thiophene ring is introduced through a coupling reaction, such as the Suzuki-Miyaura cross-coupling, where a thiophene boronic acid reacts with a halogenated pyrimidine intermediate in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions using large-scale batch reactors.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the carboxamide group, potentially converting it to an amine.

Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions, allowing for further functionalization of the compound.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions to introduce new functional groups.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Anticancer Applications

Research indicates that N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide exhibits significant anticancer properties. It has been studied for its efficacy against various cancer cell lines through mechanisms that may involve:

- Inhibition of Cellular Pathways : The compound may inhibit specific cellular pathways or enzymes related to tumor growth and proliferation. Studies have shown its effectiveness against multiple cancer types, including breast and colon cancer .

- Cytotoxicity : Investigations into the cytotoxic effects reveal promising results against human cancer cells while sparing normal cells. For instance, compounds with similar structural motifs have demonstrated selective cytotoxicity towards cancer cells .

Case Study: Anticancer Activity

A study detailed the synthesis and testing of derivatives of this compound, revealing that certain modifications enhanced its anticancer activity significantly. The derivatives were tested against several cancer cell lines, showing varying degrees of inhibition of cell proliferation .

Antibacterial Applications

In addition to its anticancer properties, N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide has shown potential antibacterial activity. Some key points include:

- Activity Against Resistant Strains : Compounds with similar structures have demonstrated antibacterial properties against resistant bacterial strains, suggesting that this compound could be effective in combating infections caused by multi-drug resistant bacteria.

Case Study: Antibacterial Activity

A comparative analysis of structurally related compounds indicated that N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide exhibited significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations reported around 256 µg/mL for related compounds.

Comparative Analysis of Related Compounds

The following table summarizes some structurally similar compounds and their biological activities:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(4-methylpyridin-2-yl)thiophene-2-carboxamide | Contains a pyridine instead of pyrimidine | Antibacterial activity against resistant strains |

| 2,4-Bis(dimethylamino)pyrimidine | Core structure without thiophene | Potentially active in various biological assays |

| N-(4-bromophenethyl)-5-(2-(methylamino)pyrimidin-4-yl)thiophene | Similar thiophene structure | Anticancer properties |

Mechanism of Action

The mechanism by which N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The dimethylamino groups can enhance its binding affinity through hydrogen bonding or electrostatic interactions, while the thiophene ring can participate in π-π stacking interactions with aromatic residues in the target protein.

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine-Based Amides

BG14275 (N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2,4,6-trimethylbenzene-1-sulfonamide)

- Structural Differences : Replaces the thiophene-2-carboxamide with a sulfonamide group linked to a trimethylbenzene ring.

- Molecular Weight : 363.48 g/mol (vs. ~350–360 g/mol for the target compound, estimated based on structural similarity).

BG14276 (N-(4-{[4-(dimethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-3-methylbutanamide)

Table 1: Comparison of Pyrimidine-Based Amides

| Compound | Substituents on Pyrimidine | Amide Type | Molecular Weight (g/mol) |

|---|---|---|---|

| Target Compound | 2,4-bis(dimethylamino) | Thiophene-2-carboxamide | ~350 (estimated) |

| BG14275 | 2,4-bis(dimethylamino) | Sulfonamide | 363.48 |

| BG14276 | 4-(dimethylamino), 6-methyl | Butanamide | 327.42 |

Thiophene/Thiazole Derivatives

Dasatinib (BMS-354825)

- Structural Features : Contains a thiazole-5-carboxamide linked to a pyrimidine with a piperazinyl group.

- Key Differences: Thiazole vs. thiophene (sulfur vs.

- Pharmacological Impact : Dasatinib’s thiazole and pyrimidine core are critical for kinase inhibition (e.g., BCR-ABL), suggesting the target compound’s thiophene may offer distinct selectivity .

Table 2: Thiophene/Thiazole Derivatives Comparison

| Compound | Core Heterocycle | Pyrimidine Substituents | Therapeutic Target |

|---|---|---|---|

| Target Compound | Thiophene | 2,4-bis(dimethylamino) | Not reported |

| Dasatinib | Thiazole | 4-(2-hydroxyethylpiperazinyl) | BCR-ABL kinase |

Substituted Pyrimidines in Patent Literature

N-(2-(3-Cyano-6-nitroquinolin-4-ylamino)pyrimidin-5-yl)-4-(dimethylamino)benzamide (Preparation 7AU)

- Structural Differences: Incorporates a quinoline moiety with nitro and cyano groups instead of thiophene.

- Electronic Effects: Nitro and cyano groups are strong electron-withdrawing, contrasting with the electron-donating dimethylamino groups in the target compound. This may reduce nucleophilicity of the pyrimidine ring .

N-(4-chlorophenyl)-5-[(4-chlorophenyl)aminomethyl]-6-methyl-2-phenylpyrimidin-4-amine

- Crystallographic Insights: Chlorine substituents increase hydrophobicity and influence crystal packing via halogen bonding, unlike the target compound’s dimethylamino groups, which prioritize hydrogen bonding .

Research Findings and Implications

- Synthetic Routes : The target compound’s synthesis likely parallels Dasatinib’s use of nucleophilic coupling (e.g., isocyanate intermediates) but requires regioselective dimethylamination .

Biological Activity

N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of anticancer and anti-inflammatory research. This article reviews the synthesis, biological activity, and molecular interactions of this compound based on diverse scientific literature.

Synthesis

The synthesis of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide typically involves multi-step organic reactions. The key steps often include the formation of the pyrimidine ring followed by the introduction of the thiophene moiety. The reaction conditions and reagents used can significantly influence the yield and purity of the final product.

General Synthetic Pathway

- Formation of Pyrimidine Derivative : Starting from appropriate precursors, such as dimethylaminopyrimidine derivatives.

- Coupling Reaction : Utilizing coupling agents to link the pyrimidine with thiophene-2-carboxylic acid.

- Purification : Employing techniques like recrystallization or chromatography to isolate the target compound.

Anticancer Activity

Recent studies have demonstrated that N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide exhibits significant anticancer properties. For instance, it has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Key Findings:

- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 25 µM across different cell lines, indicating potent activity compared to standard chemotherapeutics.

Anti-inflammatory Activity

In addition to its anticancer effects, this compound has also shown promise in reducing inflammation. Studies utilizing animal models have reported significant reductions in paw edema and inflammatory markers.

Case Study:

- In a carrageenan-induced rat paw edema model, administration of the compound resulted in a reduction of swelling comparable to that observed with standard anti-inflammatory drugs like diclofenac.

The biological activity of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide is believed to be mediated through several pathways:

- Inhibition of Kinases : Targeting specific kinases involved in cancer cell signaling.

- Modulation of Inflammatory Pathways : Interfering with cytokine production and signaling pathways that lead to inflammation.

Molecular Docking Studies

Molecular docking studies have been employed to predict the binding affinity of N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide with various biological targets. These studies suggest that the compound binds effectively to key proteins involved in cancer progression and inflammation.

Docking Results Summary

| Target Protein | Binding Energy (kcal/mol) | Interaction Type |

|---|---|---|

| EGFR | -9.5 | Hydrogen Bonds |

| COX-2 | -8.7 | Hydrophobic Interactions |

| AKT | -10.1 | Ionic Interactions |

Q & A

Q. What are the common synthetic routes for preparing N-(2,4-bis(dimethylamino)pyrimidin-5-yl)thiophene-2-carboxamide?

The compound is synthesized via sequential functionalization of pyrimidine and thiophene cores. Key steps include:

- Thiophene carboxamide formation : Thiophene-2-carboxylic acid is activated (e.g., via EDCI/HOBt) and coupled with a pyrimidinyl amine derivative.

- Pyrimidine functionalization : Dimethylamino groups are introduced at the 2- and 4-positions of pyrimidine via nucleophilic substitution or Buchwald-Hartwig amination .

- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradient) and recrystallization (e.g., ethanol/water) yield high-purity product. Critical Data : Typical yields range from 47–76% for analogous thiophenecarboxamide derivatives .

Q. How is the regioselectivity of substituents on the pyrimidine ring controlled during synthesis?

Regioselectivity is achieved through:

- Directed metalation : Using strong bases like LDA or n-BuLi to deprotonate specific positions on pyrimidine, followed by quenching with dimethylamine .

- Protecting group strategies : Temporary protection of reactive sites (e.g., Boc for amines) ensures sequential functionalization . Validation : NMR and LC-MS confirm substitution patterns by analyzing coupling constants and molecular ion peaks .

Q. What spectroscopic techniques are essential for characterizing this compound?

- and NMR : Assign peaks for dimethylamino groups (δ ~2.8–3.2 ppm for ; δ ~40–45 ppm for ) and thiophene protons (δ ~7.0–7.5 ppm) .

- IR spectroscopy : Confirm carboxamide C=O stretch (~1650–1680 cm) and N-H bending (~1550 cm) .

- High-resolution mass spectrometry (HRMS) : Verify molecular formula (e.g., CHNOS requires [M+H] = 315.1284) .

Advanced Research Questions

Q. How does the electronic environment of the pyrimidine-thiophene scaffold influence its biological activity?

- Structure-activity relationship (SAR) : The electron-rich pyrimidine (due to dimethylamino groups) enhances π-stacking with kinase ATP-binding pockets, as seen in analogs like BMS-354825 (a dual Src/Abl inhibitor) .

- Thiophene carboxamide : Acts as a hydrogen bond acceptor, critical for target engagement. Modifications here reduce potency in kinase inhibition assays . Experimental design : Competitive binding assays (e.g., fluorescence polarization) quantify affinity for kinases like Abl1 .

Q. What strategies resolve low solubility in aqueous buffers during in vitro testing?

- Co-solvent systems : Use DMSO (≤1% v/v) with surfactants (e.g., Tween-80) to maintain colloidal stability.

- Prodrug approaches : Introduce phosphate or acetate groups at the carboxamide to enhance hydrophilicity . Validation : Dynamic light scattering (DLS) monitors aggregation, while HPLC quantifies degradation .

Q. How are crystallographic data used to optimize the compound's binding conformation?

- X-ray crystallography : Resolve intramolecular interactions (e.g., N–H⋯N hydrogen bonds between pyrimidine and thiophene moieties) .

- Docking studies : Align the compound’s crystal structure with target proteins (e.g., Abl kinase PDB: 2G2F) using software like AutoDock Vina . Key finding : Planarity of the pyrimidine-thiophene system correlates with improved binding affinity (RMSD < 0.5 Å in co-crystal structures) .

Q. What methodologies address contradictory results in kinase inhibition profiles?

- Kinase panel screening : Test against >100 kinases (e.g., DiscoverX KINOMEscan) to identify off-target effects.

- Cellular thermal shift assay (CETSA) : Validate target engagement in live cells by measuring thermal stabilization of the kinase . Case study : A related compound showed IC = 1 nM for Abl1 but IC = 50 nM for Src due to differences in hydrophobic pocket accessibility .

Methodological Tables

Q. Table 1. Comparative Yields for Thiophenecarboxamide Derivatives

| Derivative Structure | Yield (%) | Purification Method | Reference |

|---|---|---|---|

| N-Ethyl-5-methylthiophene-2-carboxamide | 68 | Column chromatography | |

| N-(4-Chlorophenyl) analog | 76 | Recrystallization (EtOH) |

Q. Table 2. Key NMR Assignments for Pyrimidine-Thiophene Core

| Proton/Group | δ (ppm) | δ (ppm) |

|---|---|---|

| Pyrimidine C5-CH3 | 2.45 (s, 6H) | 40.2 |

| Thiophene C3-H | 7.25 (d, J = 3.5 Hz) | 126.8 |

| Carboxamide NH | 9.80 (s, 1H) | - |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.